REACTION_CXSMILES
|
[OH:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:11])[N:3]=1.IC.[C:14](=O)([O-])[O-].[K+].[K+].CN(C)C=O>O>[CH3:14][O:1][C:2]1[CH:6]=[C:5]([C:7]([O:9][CH3:10])=[O:8])[N:4]([CH3:11])[N:3]=1 |f:2.3.4|
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Name
|
|
Quantity
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2.34 g
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Type
|
reactant
|
Smiles
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OC1=NN(C(=C1)C(=O)OC)C
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Name
|
|
Quantity
|
3.19 g
|
Type
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reactant
|
Smiles
|
IC
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Name
|
|
Quantity
|
4.15 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
|
|
Quantity
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15 mL
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Type
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reactant
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Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
50 mL
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Type
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solvent
|
Smiles
|
O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 18 hr
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with ethyl acetate (50 mL×3)
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Type
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WASH
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Details
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The organic layer was washed with water (10 mL×2)
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
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Type
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CUSTOM
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Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=100/0→50/50)
|
Reaction Time |
18 h |
Name
|
|
Type
|
product
|
Smiles
|
COC1=NN(C(=C1)C(=O)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.01 g | |
YIELD: PERCENTYIELD | 79% | |
YIELD: CALCULATEDPERCENTYIELD | 78.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |